molecular formula C19H21N3O3S B2746490 1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872695-57-3

1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2746490
CAS No.: 872695-57-3
M. Wt: 371.46
InChI Key: QQDYKIKPVDBMGS-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, benzodioxole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: The azepane and benzodioxole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of azepane, benzodioxole, and pyridazine moieties. This structural arrangement imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(22-9-3-1-2-4-10-22)12-26-18-8-6-15(20-21-18)14-5-7-16-17(11-14)25-13-24-16/h5-8,11H,1-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYKIKPVDBMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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